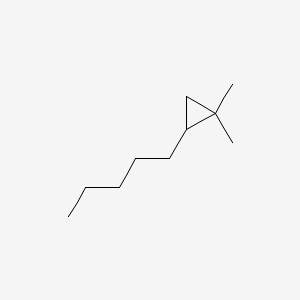
1,1-Dimethyl-2-pentylcyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-2-pentylcyclopropane is an organic compound with the molecular formula C₁₀H₂₀. It belongs to the class of cyclopropanes, which are characterized by a three-membered ring structure. This compound is notable for its unique structural features, which include two methyl groups and a pentyl group attached to the cyclopropane ring. The presence of these substituents imparts distinct chemical and physical properties to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-2-pentylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the reaction of 1-pentene with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction proceeds under mild conditions and yields the desired cyclopropane derivative.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through the catalytic hydrogenation of 1,1-Dimethyl-2-pentylcyclopropene. This process involves the use of a palladium or platinum catalyst and hydrogen gas under controlled temperature and pressure conditions. The resulting product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1,1-Dimethyl-2-pentylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas and a metal catalyst, converting the cyclopropane ring into a more stable cyclopentane ring.
Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the cyclopropane ring, resulting in the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Hydrogen gas (H₂) with a palladium or platinum catalyst.
Substitution: Bromine (Br₂) or chlorine (Cl₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated cyclopropane derivatives.
科学研究应用
1,1-Dimethyl-2-pentylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane rings. Researchers investigate its behavior under various reaction conditions to understand the mechanisms of cyclopropane transformations.
Biology: The compound is employed in studies related to the biological activity of cyclopropane-containing molecules. It serves as a reference compound to evaluate the effects of structural modifications on biological activity.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a scaffold for the development of new drugs targeting specific biological pathways.
Industry: The compound finds applications in the synthesis of specialty chemicals and materials. It is used as an intermediate in the production of polymers, agrochemicals, and pharmaceuticals.
作用机制
The mechanism of action of 1,1-Dimethyl-2-pentylcyclopropane involves its interaction with molecular targets and pathways. The cyclopropane ring is known to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, altering their function and activity. The specific molecular targets and pathways involved depend on the context of the application and the nature of the substituents on the cyclopropane ring.
相似化合物的比较
1,1-Dimethyl-2-pentylcyclopropane can be compared with other cyclopropane derivatives, such as:
1,1-Dimethylcyclopropane: Lacks the pentyl group, resulting in different chemical and physical properties.
1,2-Dimethylcyclopropane: Has methyl groups at different positions on the ring, leading to variations in reactivity and stability.
Cyclopropane: The simplest member of the cyclopropane family, with no substituents, serving as a reference compound for studying the effects of substituents on cyclopropane chemistry.
The uniqueness of this compound lies in the presence of both methyl and pentyl groups, which impart distinct steric and electronic effects, influencing its reactivity and applications.
属性
分子式 |
C10H20 |
|---|---|
分子量 |
140.27 g/mol |
IUPAC 名称 |
1,1-dimethyl-2-pentylcyclopropane |
InChI |
InChI=1S/C10H20/c1-4-5-6-7-9-8-10(9,2)3/h9H,4-8H2,1-3H3 |
InChI 键 |
OGWQGGKDZIXSLA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1CC1(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B13811344.png)
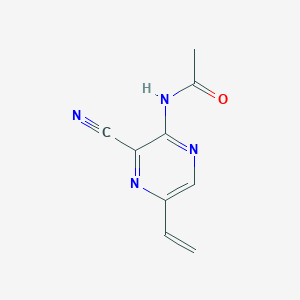
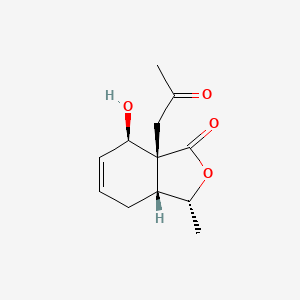
![4-Methylumbelliferyl2-sulfamino-2-deoxy-a-D-gluc]](/img/structure/B13811360.png)

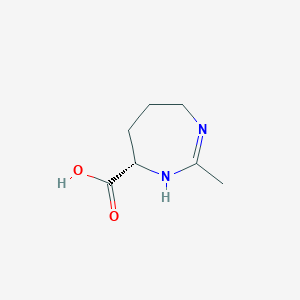
![N-[(E)-(2-chlorophenyl)methylideneamino]-3-[3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-3-oxopropyl]sulfanylpropanamide](/img/structure/B13811371.png)
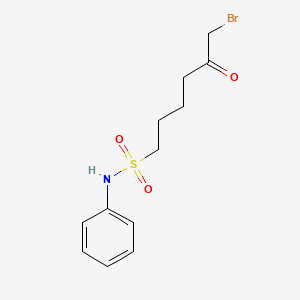
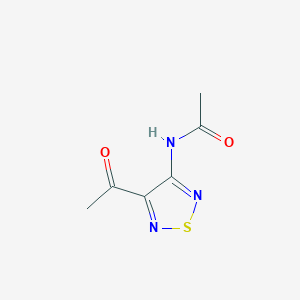
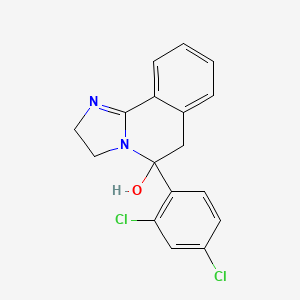


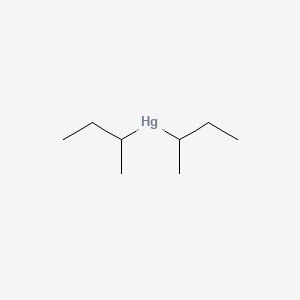
![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
